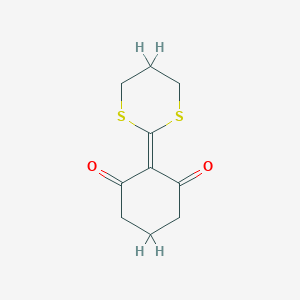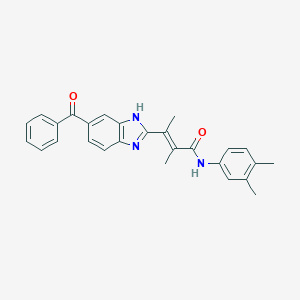
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione, also known as DTC, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 244.33 g/mol. DTC has been found to have a variety of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione as an enzyme inhibitor involves the formation of a covalent bond between the thiol group of the enzyme and the carbonyl group of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione. This covalent bond formation leads to the irreversible inhibition of the enzyme. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has also been found to inhibit enzymes by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to have a variety of biochemical and physiological effects. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been shown to inhibit the growth of several cancer cell lines, and has been proposed as a potential anticancer agent. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has also been found to have antioxidant properties, and has been shown to protect against oxidative stress in vitro. Additionally, 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione in lab experiments is its high potency as an enzyme inhibitor. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to be a potent inhibitor of several enzymes, and can be used at low concentrations. However, one limitation of using 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione is its potential toxicity. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to be cytotoxic at high concentrations, and care must be taken when handling and using 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione in lab experiments.
Direcciones Futuras
There are several future directions for research involving 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione. One area of research is the development of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione derivatives with improved potency and selectivity as enzyme inhibitors. Another area of research is the investigation of the anticancer properties of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione, and the development of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione-based anticancer agents. Additionally, the use of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione as a fluorescent probe for biomolecules is an area of research that has potential applications in imaging and sensing.
Métodos De Síntesis
The synthesis of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione involves the reaction of 2-cyclohexenone with 1,3-dithiane in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the dithiane to form 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione. The yield of 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione can be improved by using a solvent such as tetrahydrofuran or dimethylformamide.
Aplicaciones Científicas De Investigación
2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been used in a variety of scientific research applications, including as a ligand for metal ions, as a fluorescent probe for biomolecules, and as an inhibitor of enzymes. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, aldose reductase, and acetylcholinesterase. 2-(1,3-Dithian-2-ylidene)-1,3-cyclohexanedione has also been used as a ligand for metal ions such as copper, zinc, and iron, and has been found to exhibit interesting coordination chemistry.
Propiedades
Fórmula molecular |
C10H12O2S2 |
|---|---|
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-(1,3-dithian-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S2/c11-7-3-1-4-8(12)9(7)10-13-5-2-6-14-10/h1-6H2 |
Clave InChI |
WYBUBXXZCAWGIJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(=C2SCCCS2)C(=O)C1 |
SMILES canónico |
C1CC(=O)C(=C2SCCCS2)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-6-[hydroxy-(4-methylphenyl)methylidene]-3,4-diphenylthieno[2,3-c]pyridazin-5-one](/img/structure/B290025.png)


![2-({5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B290030.png)
![Ethyl 3-amino-4-(4-methoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B290032.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B290034.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B290036.png)
![3-amino-4-(4-methoxyphenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B290037.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)

![Ethyl [(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B290045.png)

![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)